2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide
Description
2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide is a synthetic organic compound
Properties
Molecular Formula |
C22H21Cl2N3O5S2 |
|---|---|
Molecular Weight |
542.5g/mol |
IUPAC Name |
2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-[methyl(methylsulfonyl)amino]phenyl]acetamide |
InChI |
InChI=1S/C22H21Cl2N3O5S2/c1-26(33(2,29)30)19-7-4-6-18(14-19)25-22(28)15-27(20-8-3-5-17(24)13-20)34(31,32)21-11-9-16(23)10-12-21/h3-14H,15H2,1-2H3,(H,25,28) |
InChI Key |
JLZNVZFLKPEANI-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C |
Canonical SMILES |
CN(C1=CC=CC(=C1)NC(=O)CN(C2=CC(=CC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide typically involves multiple steps:
Formation of the sulfonyl chloride: This can be achieved by reacting the corresponding sulfonic acid with thionyl chloride.
Amination: The sulfonyl chloride is then reacted with aniline derivatives to form the sulfonylanilino compound.
Acylation: The final step involves the acylation of the sulfonylanilino compound with an acetamide derivative.
Industrial Production Methods
Industrial production methods may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the chloro groups or the sulfonyl groups.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield dechlorinated or desulfonylated products.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals or agrochemicals.
Biology
In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Medicine
Industry
In industrial applications, it may be used in the production of specialty chemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting or modulating their activity. The molecular targets and pathways involved would be specific to the biological context in which it is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-phenylacetamide
- 2-(3-chloro-N-(4-chlorophenyl)sulfonylanilino)-N-[3-(methylamino)phenyl]acetamide
Uniqueness
The presence of both chloro and sulfonyl groups in 2-{3-chloro[(4-chlorophenyl)sulfonyl]anilino}-N-{3-[methyl(methylsulfonyl)amino]phenyl}acetamide makes it unique in terms of its reactivity and potential applications. The specific arrangement of these functional groups can lead to distinct chemical and biological properties compared to similar compounds.
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